4-(4-Bromo-1H-pyrazol-1-YL)-3,3-difluoropiperidine
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Overview
Description
4-(4-Bromo-1H-pyrazol-1-YL)-3,3-difluoropiperidine is a chemical compound that features a piperidine ring substituted with a 4-bromo-1H-pyrazole moiety and two fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Bromo-1H-pyrazol-1-YL)-3,3-difluoropiperidine typically involves the following steps:
Formation of 4-Bromo-1H-pyrazole: This can be achieved through the bromination of pyrazole using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile.
Introduction of the Piperidine Ring: The 4-bromo-1H-pyrazole is then reacted with 3,3-difluoropiperidine under basic conditions, often using a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-Bromo-1H-pyrazol-1-YL)-3,3-difluoropiperidine can undergo several types of chemical reactions:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole ring, using reagents like hydrogen peroxide (H2O2) for oxidation or sodium borohydride (NaBH4) for reduction.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, bases such as potassium carbonate (K2CO3), solvents like DMF or acetonitrile.
Oxidation: Hydrogen peroxide (H2O2), solvents like water or methanol.
Reduction: Sodium borohydride (NaBH4), solvents like ethanol or methanol.
Major Products
Substitution: Formation of various substituted pyrazole derivatives.
Oxidation: Formation of pyrazole N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Scientific Research Applications
4-(4-Bromo-1H-pyrazol-1-YL)-3,3-difluoropiperidine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound can be used in the study of enzyme inhibition, particularly enzymes involved in metabolic pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Industrial Applications: Potential use in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-1H-pyrazol-1-YL)-3,3-difluoropiperidine involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1H-pyrazole: A precursor in the synthesis of 4-(4-Bromo-1H-pyrazol-1-YL)-3,3-difluoropiperidine.
3,3-Difluoropiperidine: Another precursor used in the synthesis.
4-(4-Bromo-1H-pyrazol-1-yl)-3-fluorophenylamine:
Uniqueness
This compound is unique due to the presence of both the 4-bromo-1H-pyrazole and 3,3-difluoropiperidine moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C8H10BrF2N3 |
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Molecular Weight |
266.09 g/mol |
IUPAC Name |
4-(4-bromopyrazol-1-yl)-3,3-difluoropiperidine |
InChI |
InChI=1S/C8H10BrF2N3/c9-6-3-13-14(4-6)7-1-2-12-5-8(7,10)11/h3-4,7,12H,1-2,5H2 |
InChI Key |
XFQDSOJATCGEFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC(C1N2C=C(C=N2)Br)(F)F |
Origin of Product |
United States |
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